molecular formula C16H28N2O5 B558329 Boc-Leu-Pro-OH CAS No. 64205-66-9

Boc-Leu-Pro-OH

Cat. No.: B558329
CAS No.: 64205-66-9
M. Wt: 328.4 g/mol
InChI Key: MCRMUCXATQAAMN-OAHLLOKOSA-N
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Description

Boc-Leu-Pro-OH (CAS: 64205-66-9) is a protected dipeptide consisting of L-leucine (Leu) and L-proline (Pro) residues. The tert-butoxycarbonyl (Boc) group serves as a protective moiety on the N-terminus of leucine, enhancing stability during peptide synthesis . Its molecular formula is C₁₆H₂₈N₂O₅ (MW: 328.4 g/mol), and it is widely utilized in solid-phase and solution-phase peptide synthesis due to its compatibility with standard coupling reagents and resistance to acidic conditions .

Properties

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCSBUBELIDSKW-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365179
Record name Boc-Leu-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64205-66-9
Record name Boc-Leu-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Leu-Pro-OH can be synthesized through a series of steps involving the protection and coupling of amino acids. One common method involves the following steps:

    Protection of Leucine: Leucine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form

Biological Activity

Boc-Leu-Pro-OH, a synthetic peptide derivative, has garnered attention for its biological activities, particularly in pharmacological and biochemical applications. This article delves into the compound's synthesis, biological activity, and relevant research findings.

1. Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques. The process typically involves:

  • Protection of Amino Acids: The amino acids leucine (Leu) and proline (Pro) are protected using a tert-butyloxycarbonyl (Boc) group.
  • Coupling Reaction: The protected amino acids are coupled using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like TEA (triethylamine) to form the dipeptide .
  • Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.

2. Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of Leishmania parasites, making it a potential candidate for developing treatments against leishmaniasis .

2.2 Anticancer Properties

Studies have highlighted the anticancer potential of this compound. In vitro tests revealed moderate activity against human tumor cell lines, particularly in leukemia models . This suggests that the compound may interfere with cancer cell proliferation.

2.3 Mechanistic Insights

The compound's mechanism of action involves inhibition of specific kinases, which play a crucial role in cellular signaling pathways associated with growth and proliferation . This inhibition may contribute to its observed anticancer and antiparasitic effects.

3. Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
Inhibition of Leishmania growth; potential for antiparasitic drug development.
Moderate anticancer activity against leukemia cell lines; mechanism linked to kinase inhibition.
Synthesized as part of larger cyclopeptides exhibiting various pharmacological activities including antimicrobial effects.

4. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit key enzymes involved in cellular processes positions it as a valuable candidate for further research and potential therapeutic applications.

5. Future Directions

Future research should focus on:

  • Expanding the understanding of its mechanism of action.
  • Conducting in vivo studies to evaluate its efficacy and safety profiles.
  • Exploring modifications to enhance its bioactivity and selectivity against target pathogens or cancer cells.

Scientific Research Applications

Biological Activities

Boc-Leu-Pro-OH exhibits several biological activities that have been documented in various studies:

Antimicrobial Activity

Research has shown that this compound inhibits the growth of Leishmania parasites, suggesting its potential as a treatment for leishmaniasis. Its mechanism involves inhibiting protein kinase C, which is crucial for the growth and proliferation of these parasites .

Anticancer Properties

The compound has demonstrated moderate activity against human tumor cell lines, particularly in leukemia models. This anticancer activity is attributed to its ability to interfere with cellular signaling pathways by inhibiting specific kinases involved in cell growth and proliferation .

Mechanistic Insights

The inhibition of protein kinase C by this compound prevents phosphorylation events that are vital for various cellular processes, contributing to its observed biological effects .

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

  • A study on cyclopolypeptides utilized this compound in synthesizing tetrapeptide units, demonstrating its utility in complex peptide structures .
  • Research has indicated that this compound can inhibit angiogenic activity mediated by heparin-binding growth factors, further illustrating its potential therapeutic applications.
  • In vitro studies revealed that this compound could modulate cellular responses under oxidative stress conditions, enhancing cell survival through modulation of apoptotic pathways .

Comparison with Similar Compounds

Key Properties:

  • Synthesis Routes: Coupling Boc-L-leucine with L-proline benzyl ester hydrochloride, followed by hydrogenolysis using Pd/C . Direct coupling of Boc-L-leucine with L-proline derivatives under standard carbodiimide activation .
  • Physical Characteristics :
    • Appearance: White crystalline powder.
    • Purity: >98% (HPLC) .
    • Specific Rotation: [α]D²⁰ = -73.22° (c = 0.25, CHCl₃) .

Comparison with Similar Compounds

Boc-Leu-Pro-OH belongs to a class of Boc-protected dipeptides. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 64205-66-9 C₁₆H₂₈N₂O₅ 328.4 L-configuration; Boc-protected N-terminus; high purity (>98%) . Peptide synthesis; bioactive scaffolds
Boc-D-Pro-OH 37784-17-1 C₁₀H₁₇NO₄ 215.25 D-proline configuration; [α]D²⁰ = +60° (c = 2, AcOH); crystalline form . Chiral building blocks; protease studies
Boc-DL-Pro-OH N/A C₁₀H₁₇NO₄ 215.3 Racemic mixture; solubility in polar solvents (e.g., DMSO) . Racemic peptide libraries
H-DL-Pro-OH 609-36-9 C₅H₉NO₂ 131.13 Unprotected proline; hygroscopic . Biochemical assays; metal chelation
H-Val-Pro-Leu-OH 90614-49-6 C₁₆H₂₉N₃O₄ 327.42 Tripeptide with free termini; potential bioactivity . Enzyme substrate studies
Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] N/A N/A N/A Cyclic peptide with Pro-Leu-Thz motifs; IC₅₀ = 10–30 µg/mL against A-549 cells . Anticancer research

Structural and Functional Insights:

Stereochemical Differences :

  • This compound adopts an L-configuration , critical for mimicking natural peptides, whereas Boc-D-Pro-OH (D-configuration) is used to study protease resistance or chiral effects .
  • Boc-DL-Pro-OH lacks stereochemical specificity, making it suitable for racemic crystallography or combinatorial chemistry .

Protection Strategies :

  • This compound’s Boc group prevents undesired side reactions during elongation, unlike H-DL-Pro-OH , which requires in-situ protection .
  • Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH (CAS: 141261-96-3) employs multiple Boc groups for complex peptide assembly .

Biological Activity :

  • Cyclic peptides like Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] exhibit anticancer activity, highlighting the role of Pro-Leu motifs in bioactivity .
  • This compound derivatives (e.g., N-Boc-L-Pro-dehydro-Leu-OCH₃ ) show β-bend conformations, influencing receptor binding .

Physical Properties :

  • Boc-D-Pro-OH has a higher melting point (135°C) compared to this compound, attributed to its crystalline packing .
  • H-Val-Pro-Leu-OH ’s free termini enhance solubility in aqueous buffers, unlike Boc-protected analogues .

Q & A

Q. What is the molecular structure and key physicochemical properties of Boc-Leu-Pro-OH?

this compound (CAS 64205-66-9) is a protected dipeptide with the molecular formula C₁₆H₂₈N₂O₅ . Its structure includes a tert-butoxycarbonyl (Boc) group protecting the N-terminal leucine residue and a free carboxylic acid at the C-terminal proline. Key properties include molecular weight (328.4 g/mol), solubility in polar aprotic solvents (e.g., DMF, DMSO), and stability under acidic conditions. Characterization typically involves NMR (¹H/¹³C), HPLC for purity, and mass spectrometry .

Q. What are standard synthetic protocols for this compound?

Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry:

  • Step 1 : Resin activation (e.g., Wang resin) and Fmoc-Pro-OH coupling.
  • Step 2 : Boc-Leu-OH coupling via HOBt/DIC activation.
  • Step 3 : Cleavage and deprotection using TFA/water/triisopropylsilane (95:2.5:2.5).
  • Step 4 : Purification via reverse-phase HPLC (>95% purity). Reproducibility requires strict control of reaction time, temperature, and solvent dryness .

Q. How is this compound characterized spectroscopically?

  • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 4.2–4.5 ppm (α-protons of Leu/Pro), and δ 8.2 ppm (amide protons).
  • IR : Stretches at 3300 cm⁻¹ (N-H amide), 1720 cm⁻¹ (C=O ester), and 1650 cm⁻¹ (C=O amide).
  • Mass Spec : ESI-MS [M+H]+ at m/z 329.2. Discrepancies in spectra may indicate incomplete deprotection or solvent residues .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data in this compound stability studies?

Contradictions in stability profiles (e.g., degradation under varying pH) require:

  • Controlled variables : pH, temperature, solvent composition.
  • Analytical triplicates : HPLC, NMR, and kinetic assays (e.g., half-life calculations).
  • Statistical validation : ANOVA for inter-lab variability, with p < 0.05 as significance threshold. Use frameworks like PICO (Population: this compound; Intervention: stability conditions; Comparison: control groups; Outcome: degradation rates) to structure hypotheses .

Q. What computational methods predict this compound’s conformational behavior in solution?

Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) model solvent interactions and torsional angles:

  • Force fields : CHARMM36 or OPLS-AA for peptide bonds.
  • Solvation : Explicit water models (TIP3P) or implicit solvents (GBSA).
  • Validation : Compare simulated NMR NOEs with experimental data. Advanced studies may integrate quantum mechanics/molecular mechanics (QM/MM) for electronic interactions .

Q. How to optimize this compound’s role as a building block in peptidomimetic drug design?

  • Structure-activity relationship (SAR) : Modify Proline’s ring substituents to alter backbone rigidity.
  • Biological assays : Test protease resistance (e.g., against chymotrypsin) and cell permeability (Caco-2 assays).
  • Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical studies .

Q. What methodologies address low yields in this compound solid-phase synthesis?

  • Root-cause analysis : Monitor coupling efficiency via Kaiser test or FTIR for unreacted amines.
  • Process optimization : Use microwave-assisted SPPS or ultra-fast coupling reagents (e.g., HATU/DIPEA).
  • Quality control : Implement LC-MS for real-time reaction monitoring .

Data Analysis and Reproducibility

Q. How to validate this compound’s purity across independent studies?

  • Inter-laboratory validation : Share batches between labs for parallel HPLC/LC-MS analysis.
  • Reference standards : Use commercially available certified reference materials (CRMs).
  • Metadata reporting : Document solvent lot numbers, instrument calibration, and ambient conditions .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound bioassays?

  • Nonlinear regression : Fit data to Hill or Logit models (IC₅₀/EC₅₀ calculations).
  • Error propagation : Bootstrap resampling for confidence intervals.
  • Software : GraphPad Prism or R packages (drc, nlme) for reproducibility .

Interdisciplinary Applications

Q. How can this compound be applied in material science (e.g., hydrogels)?

  • Self-assembly studies : Monitor β-sheet formation via CD spectroscopy or TEM.
  • Mechanical testing : Rheology for gelation kinetics and storage modulus (G’).
  • Cross-disciplinary collaboration : Partner with polymer chemists to tailor degradation profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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